tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H30N4O3 and its molecular weight is 350.5. The purity is usually 95%.
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Scientific Research Applications
1. Role in Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound closely related to tert-butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate, has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. These drugs target the PI3K/AKT/mTOR pathway, crucial for cell growth and survival in cancer cells. The compound serves as a key intermediate in the synthesis of various anticancer molecules, such as 3,5-bis(4-methylbenzoylmethyl)-1-acetyl-4piperidinone and 1-methyl-2(3-oxo-3phenylpropyl)-4-phenylpiperidin-4-yl propionate, which have potential applications in overcoming resistance problems in cancer treatment (Zhang et al., 2018).
2. Application in Deoxycytidine Kinase Inhibitors
Another significant application is in the preparation of potent deoxycytidine kinase (dCK) inhibitors. These inhibitors are crucial in the treatment of various cancers, as dCK is key in nucleoside metabolism, which is vital for DNA synthesis and repair. A practical synthesis method for tert-butyl 4-(4-amino-5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate, a key intermediate in this class of inhibitors, demonstrates the importance of such compounds in developing new cancer therapies (Zhang et al., 2009).
3. Utility in Histamine H4 Receptor Ligands
Compounds containing the tert-butyl piperidine-1-carboxylate structure are also relevant in the synthesis of histamine H4 receptor (H4R) ligands. These ligands are studied for their anti-inflammatory and antinociceptive properties, indicating potential applications in pain management. The optimization of these compounds led to the development of potent in vitro agents with therapeutic potential in inflammation and pain models (Altenbach et al., 2008).
Properties
IUPAC Name |
tert-butyl 4-[6-(diethylamino)pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3/c1-6-21(7-2)15-12-16(20-13-19-15)24-14-8-10-22(11-9-14)17(23)25-18(3,4)5/h12-14H,6-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPCRRKNECZLJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC=N1)OC2CCN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118604 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[6-(diethylamino)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353966-01-4 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[6-(diethylamino)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353966-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[[6-(diethylamino)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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